N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:
A 3-chloro-2-methylphenyl group: This aromatic moiety likely contributes to lipophilicity and target binding via halogen interactions.
A morpholinosulfonyl group: The sulfonyl group enhances solubility and may participate in hydrogen bonding, while the morpholine ring adds conformational flexibility.
A 2-oxopyridin-1(2H)-yl acetamide core: The pyridinone ring provides a planar heterocyclic framework, which is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-13-14(19)4-2-5-15(13)20-17(23)12-21-7-3-6-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h2-7H,8-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYXLHKRUSJXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on research findings, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chloro-substituted aromatic ring and a morpholinosulfonyl group attached to a pyridine derivative. Its molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 367.9 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Analgesic Effects : The compound has been evaluated for its analgesic properties through in vivo models. It demonstrated significant pain relief comparable to standard analgesics such as diclofenac sodium .
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the chemical structure can enhance its efficacy:
- Chloro Group : The presence of the chloro group at the 3-position on the aromatic ring is believed to contribute to its activity by influencing electronic properties and steric factors.
- Morpholinosulfonyl Moiety : This group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
1. Antimicrobial Studies
A study conducted on derivatives of N-(3-chloro-2-methylphenyl) compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity .
2. Analgesic Activity Evaluation
In an analgesic activity study using the hot plate model, this compound exhibited a dose-dependent analgesic effect. The results were statistically significant when compared to control groups, suggesting its potential as a new analgesic agent .
Data Summary Table
Comparison with Similar Compounds
Structural Modifications in the Aryl Group
The aryl group attached to the acetamide nitrogen varies significantly among analogs, influencing steric, electronic, and pharmacokinetic properties.
Key Observations :
Role of the Morpholinosulfonyl Group
The morpholinosulfonyl moiety is a critical differentiating factor. Compounds lacking this group exhibit distinct pharmacological profiles:
Key Observations :
Modifications in the Heterocyclic Core
The pyridinone core is conserved in most analogs, but substitutions at position 3 (morpholinosulfonyl vs. other groups) alter electronic properties:
Key Observations :
- Thienopyrimidine cores () introduce additional sulfur atoms, which may alter redox properties or metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
